molecular formula C12H16N2O2 B2904609 N,N-diethyl-4-(2-nitroethenyl)aniline CAS No. 64462-51-7

N,N-diethyl-4-(2-nitroethenyl)aniline

Cat. No.: B2904609
CAS No.: 64462-51-7
M. Wt: 220.272
InChI Key: AATYCRRVMKWSAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-4-(2-nitroethenyl)aniline: is an organic compound with the molecular formula C12H16N2O2. It is characterized by the presence of a nitroethenyl group attached to an aniline ring, which is further substituted with diethyl groups. This compound is known for its yellow crystalline or powder-like appearance and is soluble in organic solvents such as ethanol, chloroform, and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above, with optimization for large-scale production. This involves the use of continuous flow reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N,N-diethyl-4-(2-nitroethenyl)aniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and other functional materials .

Biology and Medicine: In biological research, this compound is used to study the effects of nitroaromatic compounds on cellular processes.

Industry: The compound is utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and adhesives .

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(2-nitroethenyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins and nucleic acids. This can lead to alterations in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

  • N,N-diethyl-4-nitroaniline
  • N,N-dimethyl-4-(2-nitroethenyl)aniline
  • N,N-diethyl-4-nitrosoaniline

Comparison: N,N-diethyl-4-(2-nitroethenyl)aniline is unique due to the presence of the nitroethenyl group, which imparts distinct chemical reactivity compared to its analogs. For instance, N,N-diethyl-4-nitroaniline lacks the ethenyl group, making it less reactive in certain types of chemical reactions. Similarly, N,N-dimethyl-4-(2-nitroethenyl)aniline has methyl groups instead of ethyl groups, which can influence its solubility and reactivity .

Properties

IUPAC Name

N,N-diethyl-4-(2-nitroethenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-3-13(4-2)12-7-5-11(6-8-12)9-10-14(15)16/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATYCRRVMKWSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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